molecular formula C10H6BrClFNO2 B6187236 methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate CAS No. 2648966-02-1

methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate

Cat. No. B6187236
CAS RN: 2648966-02-1
M. Wt: 306.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest for many researchers. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .


Molecular Structure Analysis

Indoles have a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For example, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. For example, they are generally crystalline and colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on their specific structure and the biological system they interact with. Many indole derivatives are known to interact with various receptors in the body, contributing to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future research directions in the field of indole derivatives are vast. Given their significant biological activities, there is a continuous interest in the development of novel indole derivatives with improved properties and efficacy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate involves the bromination, chlorination, and fluorination of 1H-indole-2-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Bromine", "Hydrochloric acid", "Sodium fluoride", "Methanol", "Thionyl chloride", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "1. Bromination: 1H-indole-2-carboxylic acid is dissolved in thionyl chloride and refluxed with bromine to yield methyl 6-bromo-1H-indole-2-carboxylate.", "2. Chlorination: Methyl 6-bromo-1H-indole-2-carboxylate is dissolved in hydrochloric acid and refluxed with sodium nitrite and hydrochloric acid to yield methyl 6-bromo-5-chloro-1H-indole-2-carboxylic acid.", "3. Fluorination: Methyl 6-bromo-5-chloro-1H-indole-2-carboxylic acid is dissolved in dimethylformamide and treated with sodium fluoride and triethylamine to yield methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid.", "4. Esterification: Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is dissolved in methanol and treated with sulfuric acid to yield methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate." ] }

CAS RN

2648966-02-1

Molecular Formula

C10H6BrClFNO2

Molecular Weight

306.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.